

DIPSO Buffer: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-

Cat. No.: B1221597

[Get Quote](#)

An in-depth examination of the properties, applications, and experimental considerations of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) for use in scientific research and drug development.

Introduction to DIPSO Buffer

DIPSO, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer, one of the series of "Good's buffers" developed to be effective in the physiological pH range.[1][2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, makes it particularly useful for a variety of biochemical and biological applications.[1] This guide provides a detailed overview of DIPSO, including its chemical and physical properties, preparation, and use in common laboratory techniques, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Core Properties of DIPSO

DIPSO is a white crystalline powder that is highly soluble in water.[3][4] A key characteristic of DIPSO is its pKa value, which is in the neutral to slightly alkaline range, making it an effective buffer for systems requiring a pH between 7.0 and 8.2.[5]

Physicochemical and Buffering Parameters

The utility of a buffer is defined by its physicochemical properties. The following table summarizes the key quantitative data for DIPSO buffer.

Property	Value	Reference(s)
Chemical Name	3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid	[5]
CAS Number	68399-80-4	[6]
Molecular Formula	C ₇ H ₁₇ NO ₆ S	[4]
Molecular Weight	243.28 g/mol	[4]
Appearance	White crystalline powder	[3][4]
Useful pH Range	7.0 - 8.2	[5]
pKa at 20°C	7.6	[2]
pKa at 25°C	7.52	[2]
pKa at 37°C	7.35	[2]
ΔpKa/°C	-0.015	[7]
Water Solubility	High	[2]
Insolubility	Almost insoluble in organic solvents	[3]

Applications in Research and Drug Development

DIPSO buffer is employed in a range of applications where stable pH in the neutral to slightly alkaline range is critical.

Electrophoresis

DIPSO is well-suited for use as a buffer in various electrophoretic techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its zwitterionic nature helps to

maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration and separation of proteins and other charged biomolecules.[1][2]

Chromatography

In protein purification workflows, particularly in ion-exchange chromatography, maintaining a precise pH is essential for controlling the charge of the protein of interest and the ion-exchange resin.[8][9] DIPSO can be used to buffer the mobile phase, ensuring reproducible binding and elution of proteins.[1][6]

Enzyme Assays

Many enzymes exhibit optimal activity within a narrow pH range. DIPSO's buffering capacity in the physiological range makes it a suitable choice for a variety of enzyme assays. However, a critical consideration is DIPSO's potential to chelate metal ions, which can be a disadvantage for enzymes that require divalent cations as cofactors.[10][11]

Experimental Protocols

Preparation of a 1 M DIPSO Stock Solution

Materials:

- DIPSO (MW: 243.28 g/mol)
- High-purity, deionized water
- Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
- Calibrated pH meter
- Stir plate and stir bar
- Volumetric flask

Protocol:

- Weigh out 243.28 g of DIPSO powder.

- Add the DIPSO powder to a beaker containing approximately 800 mL of deionized water.
- Stir the solution until the DIPSO is completely dissolved.
- Adjust the pH of the solution to the desired value (typically within the 7.0-8.2 range) using a concentrated solution of NaOH to increase the pH or HCl to decrease it. Monitor the pH continuously with a calibrated pH meter.
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
- Add deionized water to bring the final volume to 1 L.
- Sterilize the buffer solution by autoclaving or by filtration through a 0.22 μ m filter.
- Store the stock solution at room temperature.

Representative Protocol: Anion-Exchange Chromatography

This protocol is a representative example of how DIPSO buffer could be used in an anion-exchange chromatography workflow. The optimal concentrations of salt and the pH will depend on the specific protein being purified.

Buffers:

- Binding Buffer: 20 mM DIPSO, pH 8.0
- Elution Buffer: 20 mM DIPSO, pH 8.0, 1 M NaCl

Protocol:

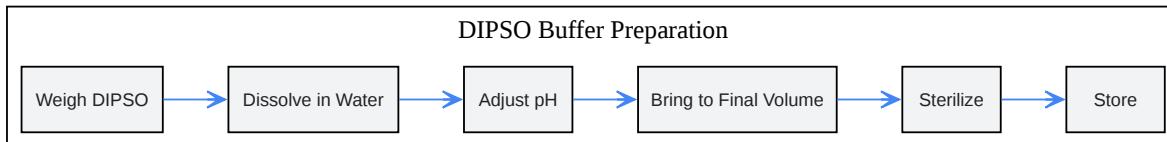
- Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.
- Load the protein sample onto the column.
- Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

- Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
- Collect fractions and analyze for the presence of the target protein using SDS-PAGE and/or a protein concentration assay.

Advantages and Disadvantages of DIPSO Buffer

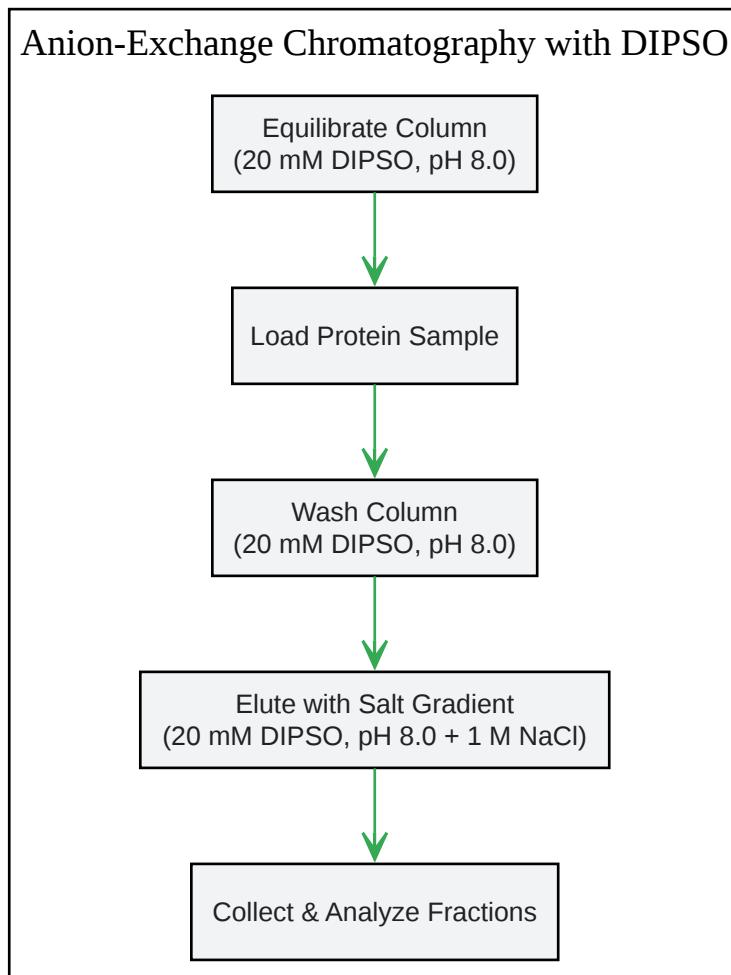
Like all buffers, DIPSO has a unique set of characteristics that make it suitable for certain applications and less so for others.

Advantages


- Physiological pH Range: Its pKa is well-suited for maintaining a stable pH in the range of many biological processes.[1]
- Zwitterionic Nature: This property minimizes interactions with other charged molecules in the system and reduces its mobility in an electric field.[1]
- High Water Solubility: DIPSO is readily soluble in aqueous solutions.[2]
- Low Membrane Permeability: As with other Good's buffers, it is not expected to readily cross biological membranes.[2][12]
- Minimal Salt and Temperature Effects: The pKa of DIPSO is relatively stable to changes in salt concentration and temperature.[1][12]

Disadvantages

- Metal Chelation: DIPSO is known to form complexes with some metal ions.[10] This can be a significant drawback in experiments involving metalloenzymes or where the concentration of free metal ions is critical.
- Potential for Radical Formation: Piperazine-containing buffers, a class to which DIPSO is related, have been shown to form radicals under certain conditions, which could interfere with redox-sensitive experiments.[1]


Visualizing Experimental Workflows

The following diagrams illustrate a general workflow for preparing a DIPSO buffer solution and a conceptual workflow for its use in anion-exchange chromatography.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preparation of a DIPSO buffer stock solution.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for protein purification using anion-exchange chromatography with a DIPSO buffer system.

Conclusion

DIPSO is a valuable zwitterionic buffer for a wide range of applications in biological and biochemical research, particularly those requiring a stable pH in the 7.0 to 8.2 range. Its properties make it a reliable choice for techniques such as electrophoresis and chromatography. However, researchers should be mindful of its potential to chelate metal ions and select their buffer system based on the specific requirements of their experimental system. This guide provides the foundational knowledge for the effective selection and use of DIPSO buffer in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 4. Measures To Prevent The Insolubility Of DIPSO Powder 68399-80-4 As A Biological Buffering Agent [vacutaineradditives.com]
- 5. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. The key role of biological buffer DIPSO 68399-80-4 in chromatographic separation [dutch.vacutaineradditives.com]
- 7. Biological buffers pKa calculation [reachdevices.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]

- 10. What are the characteristics of DIPSO raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- To cite this document: BenchChem. [DIPSO Buffer: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221597#what-is-dipso-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com